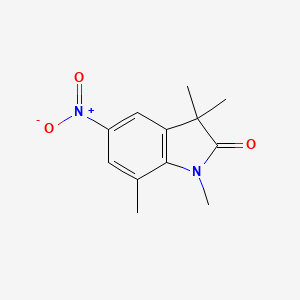
1,3,3,7-四甲基-5-硝基-1,3-二氢-2H-吲哚-2-酮
描述
1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a nitro group and multiple methyl groups attached to the indole core
科学研究应用
1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of indole derivatives with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable indole core and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one typically involves the nitration of a suitable indole precursor. One common method includes the reaction of 1,3,3,7-tetramethylindoline with nitric acid under controlled conditions to introduce the nitro group at the 5-position. The reaction is usually carried out in an acidic medium, and the temperature is carefully controlled to avoid over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the synthesis of the indole core, followed by selective nitration and methylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at positions that are not sterically hindered by the methyl groups.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes under strong oxidizing conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Reduction: 1,3,3,7-Tetramethyl-5-amino-1,3-dihydro-2H-indol-2-one.
Oxidation: Corresponding carboxylic acids or aldehydes.
Substitution: Halogenated or nitrated derivatives of the indole ring.
作用机制
The mechanism of action of 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
相似化合物的比较
1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:
1,3,3,7-Tetramethyl-5-amino-1,3-dihydro-2H-indol-2-one: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
1,3,3,7-Tetramethyl-5-chloro-1,3-dihydro-2H-indol-2-one:
1,3,3,7-Tetramethyl-5-hydroxy-1,3-dihydro-2H-indol-2-one: The presence of a hydroxyl group introduces different hydrogen bonding capabilities and reactivity.
The uniqueness of 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
属性
IUPAC Name |
1,3,3,7-tetramethyl-5-nitroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-5-8(14(16)17)6-9-10(7)13(4)11(15)12(9,2)3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYUFXYKKWJKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2(C)C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















